![molecular formula C20H17ClN2O3S B3729102 N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729102.png)
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Overview
Description
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in various types of cancers. MLN8054 has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of Aurora A kinase. Aurora A kinase is involved in cell division and is overexpressed in various types of cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activity. Inhibition of Aurora A kinase results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has demonstrated antitumor activity in various cancer models, including breast, colon, and pancreatic cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been shown to induce apoptosis in cancer cells. In addition, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the formation of new blood vessels in tumors, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in various assays. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been extensively studied for its potential use in cancer treatment, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, which may result in off-target effects. In addition, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which may limit its use in some assays.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One direction is the development of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide as a cancer therapeutic. Clinical trials have shown promising results for N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in the treatment of various types of cancers. Another direction is the development of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide analogs with improved potency and selectivity. Finally, the study of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in combination with other cancer therapeutics may provide synergistic effects and improve its efficacy in cancer treatment.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in various types of cancers, including breast, colon, ovarian, and pancreatic cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has demonstrated antitumor activity in various cancer models, including breast, colon, and pancreatic cancers.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-7-4-6-15(13-18)20(24)22-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFODRLJFSCWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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